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Abstract
Ethyl 2-pentynoate (CAS No. 55314-57-3) is a versatile α,β-acetylenic ester, a class of

organic compounds recognized for their utility as reactive intermediates in chemical synthesis.

Possessing both an electrophilic alkyne and an ester functional group, this molecule serves as

a valuable building block for the construction of complex carbocyclic and heterocyclic

frameworks. This guide provides a comprehensive overview of ethyl 2-pentynoate, detailing

its structural formula, physicochemical properties, a robust laboratory-scale synthesis protocol,

in-depth structural characterization through spectroscopic methods, and a notable application

in the synthesis of insect pheromones. This document is intended for researchers, chemists,

and professionals in drug development and fine chemical synthesis who require a technical

understanding of this reagent.

Introduction and Physicochemical Properties
Ethyl 2-pentynoate is a colorless liquid characterized by the presence of a carbon-carbon

triple bond conjugated with a carbonyl group. This arrangement, known as an ynoate, renders

the molecule highly susceptible to nucleophilic attack, making it a potent Michael acceptor and

a dienophile in cycloaddition reactions.[1] Its unique electronic properties are foundational to its

utility in organic synthesis.
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The core structural and physical properties of ethyl 2-pentynoate are summarized below for

quick reference.

Property Value Reference(s)

IUPAC Name ethyl pent-2-ynoate [2]

CAS Number 55314-57-3 [3]

Molecular Formula C₇H₁₀O₂ [3]

Molecular Weight 126.15 g/mol [3]

SMILES String CCOC(=O)C#CCC [3]

InChI Key
XDPRPKSTFBPPHU-

UHFFFAOYSA-N
[3]

Appearance Colorless Liquid [4]

Density 0.957 g/mL at 25 °C [3]

Boiling Point 178-179 °C [3]

Refractive Index (n²⁰/D) 1.439 [3]

Flash Point 38 °C (100.4 °F) - closed cup [3]

Synthesis of Ethyl 2-Pentynoate
The preparation of α,β-acetylenic esters like ethyl 2-pentynoate is most reliably achieved by

the reaction of a terminal alkyne with an electrophilic carboxylating agent. A standard and

highly effective method involves the deprotonation of the terminal alkyne with a strong

organometallic base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate.

This potent nucleophile is then quenched with ethyl chloroformate to yield the desired product.

The causality for this experimental design is rooted in the acidity of the terminal alkyne proton

(pKa ≈ 25). A base as strong as n-BuLi is required to ensure complete and irreversible

deprotonation, preventing side reactions.[5] The subsequent reaction with ethyl chloroformate

is a classic nucleophilic acyl substitution. The entire procedure must be conducted under

anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the highly
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reactive organolithium reagents from being quenched by water or reacting with atmospheric

oxygen.

Representative Experimental Protocol
This protocol is adapted from a verified procedure for a homologous compound, ethyl tetrolate,

published in Organic Syntheses, a highly authoritative source for reproducible chemical

preparations. The stoichiometry has been adjusted for the use of 1-butyne.[6]

Reaction Scheme: CH₃CH₂C≡CH + n-BuLi → CH₃CH₂C≡CLi --(ClCO₂Et)→

CH₃CH₂C≡CCO₂Et

Materials:

1-Butyne (≥98%)

n-Butyllithium (1.6 M solution in hexanes)

Ethyl chloroformate (≥97%)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a

mechanical stirrer, a low-temperature thermometer, and a rubber septum. The apparatus is

flame-dried under a stream of dry argon and allowed to cool to room temperature under a

positive pressure of argon.

Reaction Initiation: The flask is charged with 200 mL of anhydrous diethyl ether and cooled

to -78 °C using a dry ice/acetone bath. 1-Butyne (8.1 g, 0.15 mol) is condensed into the flask

(or added carefully as a pre-weighed liquid).
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Deprotonation:n-Butyllithium (1.6 M in hexanes, 94 mL, 0.15 mol) is added dropwise via

syringe over 60 minutes, ensuring the internal temperature is maintained below -65 °C. The

formation of a white precipitate (lithium butynalide) is observed. The resulting slurry is stirred

at -78 °C for an additional 30 minutes.

Carboxylation: Ethyl chloroformate (16.3 g, 0.15 mol) is added dropwise to the stirred slurry.

After the addition is complete, the cooling bath is removed, and the reaction mixture is

allowed to warm to room temperature and stir overnight.

Workup: The reaction mixture is poured onto 200 g of crushed ice. The layers are separated

in a separatory funnel, and the aqueous phase is extracted twice with 100-mL portions of

diethyl ether.

Purification: The combined organic layers are washed with brine and dried over anhydrous

MgSO₄. After filtration, the solvent is removed using a rotary evaporator. The crude residue is

purified by vacuum distillation to afford ethyl 2-pentynoate as a colorless liquid.

Synthesis Workflow Diagram
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Reaction Setup

Core Reaction

Workup & Purification

Flame-dry 3-neck flask under Argon

Add anhydrous Diethyl Ether

Cool to -78 °C

Add 1-Butyne

Add n-BuLi dropwise
(maintain T < -65 °C)

Stir for 30 min at -78 °C

Add Ethyl Chloroformate

Warm to RT, stir overnight

Quench with ice

Separate layers & Extract with Ether

Wash with Brine

Dry over MgSO₄ & Filter

Concentrate via Rotary Evaporation

Purify by Vacuum Distillation

Click to download full resolution via product page

Caption: Workflow for the synthesis of ethyl 2-pentynoate.
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Structural Elucidation and Characterization
The structural identity and purity of synthesized ethyl 2-pentynoate are confirmed using a

combination of spectroscopic techniques. Each method provides unique information that, when

combined, offers an unambiguous validation of the molecular structure.

Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups. The gas-phase

spectrum from the NIST database shows characteristic absorption bands confirming the ynoate

structure.[2]

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~2980 C-H stretch -CH₃, -CH₂-

Confirms the

presence of sp³-

hybridized C-H bonds

in the ethyl and propyl

fragments.

~2250 C≡C stretch Alkyne

A sharp, medium-

intensity peak

characteristic of a

disubstituted alkyne.

Its position indicates

conjugation with the

carbonyl.

~1715 C=O stretch Ester Carbonyl

A very strong, sharp

absorption confirming

the ester functional

group.

~1260 C-O stretch Ester Linkage

A strong band

corresponding to the

C-O single bond

stretch of the ester.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed experimental spectrum for ethyl 2-pentynoate is not

readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on established

principles and data from homologous structures.[7][8] The predicted data provides a

benchmark for researchers to validate their own experimental results.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~4.21 Quartet (q) 2H -O-CH₂-CH₃

Methylene
protons are
deshielded by
the adjacent
oxygen atom.
Coupled to the
methyl triplet.

~2.35 Triplet (t) 2H -C≡C-CH₂-CH₃

Methylene

protons adjacent

to the alkyne are

slightly

deshielded.

Coupled to the

terminal methyl

triplet.

~1.30 Triplet (t) 3H -O-CH₂-CH₃

Standard

chemical shift for

an ethyl ester

methyl group.

| ~1.15 | Triplet (t) | 3H | -CH₂-CH₃ | Standard chemical shift for a terminal alkyl methyl group. |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
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Chemical Shift (δ, ppm) Carbon Type Assignment

~153.5 Quaternary C=O

~88.0 Quaternary -C≡C-CH₂-

~73.0 Quaternary -C≡C-CH₂-

~62.0 Methylene -O-CH₂-CH₃

~14.0 Methyl -O-CH₂-CH₃

~13.0 Methylene -C≡C-CH₂-CH₃

| ~12.5 | Methyl | -CH₂-CH₃ |

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern, which acts as a molecular fingerprint. The mass spectrum from the

NIST database is consistent with the structure of ethyl 2-pentynoate.[2]
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m/z
Proposed
Fragment

Formula Significance

126 [M]⁺ [C₇H₁₀O₂]⁺

Molecular Ion Peak:

Confirms the

molecular weight of

the compound.

97 [M - C₂H₅]⁺ [C₅H₅O₂]⁺

Loss of the ethyl

group from the propyl

end via α-cleavage.

81 [M - OC₂H₅]⁺ [C₅H₅O]⁺

Loss of the ethoxy

radical (-OEt), a

common

fragmentation for ethyl

esters. This is often a

prominent peak.

53 [C₄H₅]⁺ [C₄H₅]⁺

Further fragmentation,

likely corresponding to

the butynyl cation.

Applications in Organic Synthesis
Ethyl 2-pentynoate is a valuable precursor for creating more complex molecules. Its reactivity

allows it to participate in a wide range of transformations, including conjugate additions,

cycloadditions, and transition metal-catalyzed cross-coupling reactions.

A significant, field-proven application is its use in the synthesis of Dominicalure-1, an

aggregation pheromone component for the lesser grain borer (Rhyzopertha dominica), a major

pest of stored grain products.[9][10] The synthesis involves a palladium-catalyzed

hydrostannylation reaction, where tributyltin hydride adds across the alkyne. This step

transforms the ynoate into a vinylstannane, which is a versatile intermediate for further C-C

bond-forming reactions to complete the synthesis of the pheromone.[9]
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Ethyl 2-pentynoate

Ethyl (E)-2-tributylstannyl-2-pentenoate
(Vinylstannane intermediate)

Pd-catalyzed
hydrostannylation

(Bu₃SnH)

Dominicalure-1
(Pheromone Component)

Further
Synthetic Steps

Click to download full resolution via product page

Caption: Synthetic utility of ethyl 2-pentynoate in pheromone synthesis.

Safety and Handling
Ethyl 2-pentynoate is a flammable liquid and can cause serious eye damage. It may also

cause allergy or asthma symptoms if inhaled.[3]

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles or a face shield, chemical-

resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, and open flames.

[3]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Recommended storage temperature is 2-8°C.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
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Ethyl 2-pentynoate is a structurally simple yet synthetically powerful α,β-acetylenic ester. Its

value is derived from the predictable reactivity of its conjugated system, which enables its use

as a key building block in complex organic synthesis. A firm understanding of its properties,

preparation, and spectroscopic signatures—as detailed in this guide—is essential for its

effective and safe utilization in research and development, from academic laboratories to

industrial applications in fine chemicals and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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